ヒドロキシ-PEG5-メチルエステル

概要

説明

Hydroxy-PEG5-methyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methyl ester. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications .

科学的研究の応用

Hydroxy-PEG5-methyl ester has a wide range of applications in scientific research:

Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.

Industry: Applied in the production of cosmetics and personal care products due to its hydrophilic properties

作用機序

Target of Action

Hydroxy-PEG5-Methyl ester is a PEG derivative containing a hydroxyl group and a methyl ester It’s known that the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Mode of Action

The hydrophilic PEG spacer in Hydroxy-PEG5-Methyl ester increases solubility in aqueous media . The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions .

Biochemical Pathways

It’s known that peg derivatives like hydroxy-peg5-methyl ester are often used in drug delivery systems , which could imply involvement in various biochemical pathways depending on the specific drug being delivered.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially impact the compound’s absorption and distribution. The methyl ester can be hydrolyzed under strong basic conditions , which could influence its metabolism and excretion.

Result of Action

Given its use in drug delivery systems , the effects would likely depend on the specific drug being delivered.

Action Environment

It’s known that the methyl ester can be hydrolyzed under strong basic conditions , suggesting that pH could be a significant environmental factor.

生化学分析

Biochemical Properties

The hydroxyl group in Hydroxy-PEG5-methyl ester enables further derivatization or replacement with other reactive functional groups . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and decreasing their aggregation . The methyl ester can be hydrolyzed under strong basic conditions .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG5-methyl ester involves the hydrolysis of the methyl ester under strong basic conditions . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C .

Dosage Effects in Animal Models

Peg derivatives are generally considered safe and non-toxic .

Metabolic Pathways

The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , suggesting potential interactions with various enzymes and cofactors.

Transport and Distribution

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , suggesting it may be readily transported and distributed.

Subcellular Localization

Peg derivatives are known to be highly flexible, providing for surface treatment or bioconjugation without steric hindrance , suggesting potential localization to various subcellular compartments.

準備方法

Synthetic Routes and Reaction Conditions

Hydroxy-PEG5-methyl ester is typically synthesized through etherification reactions. The process involves the reaction of a hydroxyl-terminated PEG with a methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Hydroxy-PEG5-methyl ester involves large-scale etherification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography to remove any impurities .

化学反応の分析

Types of Reactions

Hydroxy-PEG5-methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Halides or amines.

類似化合物との比較

Similar Compounds

- Hydroxy-PEG4-methyl ester

- Hydroxy-PEG6-methyl ester

- Methoxy-PEG5-methyl ester

Uniqueness

Hydroxy-PEG5-methyl ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular modifications .

生物活性

Hydroxy-PEG5-methyl ester is a polyethylene glycol (PEG) derivative characterized by its hydrophilic properties and functional groups, including a hydroxyl group and a methyl ester. This compound plays a crucial role in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The biological activity of Hydroxy-PEG5-methyl ester primarily arises from its function as a linker molecule, facilitating the targeted degradation of proteins within cellular systems.

Hydroxy-PEG5-methyl ester has the following chemical properties:

- Molecular Formula : C14H28O8

- Molecular Weight : 324.4 g/mol

- Functional Groups : Hydroxyl and Methyl Ester

- Purity : Typically >98%

- CAS Number : 2100306-80-5

The structure of Hydroxy-PEG5-methyl ester allows it to enhance solubility in aqueous environments, making it suitable for various biological applications, particularly in drug formulation and delivery systems.

Role in PROTACs

Hydroxy-PEG5-methyl ester is predominantly utilized as a linker in the development of PROTACs. These innovative molecules are designed to exploit the cell's ubiquitin-proteasome system to selectively degrade unwanted proteins. The compound connects two essential components of PROTACs:

- Targeting Group : Binds to the protein of interest.

- Ligand for E3 Ubiquitin Ligase : Recruits the cellular machinery responsible for protein degradation.

This dual functionality enhances the specificity and efficiency of protein degradation processes, offering promising therapeutic avenues for diseases such as cancer.

The mechanism by which Hydroxy-PEG5-methyl ester facilitates biological activity involves several key interactions:

- Linker Functionality : The PEG backbone provides flexibility and solubility, allowing for optimal spatial arrangement between the targeting group and E3 ligase.

- Ubiquitination Process : By bridging the target protein and E3 ligase, Hydroxy-PEG5-methyl ester enhances ubiquitination, leading to proteasomal degradation of the target protein.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Hydroxy-PEG5-methyl ester in various applications:

- Cancer Therapeutics : Research has demonstrated that PROTACs utilizing Hydroxy-PEG5-methyl ester can effectively degrade oncoproteins, leading to reduced tumor growth in preclinical models.

- Protein Homeostasis : Studies indicate that compounds incorporating this linker can restore protein homeostasis by selectively degrading misfolded or overexpressed proteins.

Comparative Analysis with Similar Compounds

The following table compares Hydroxy-PEG5-methyl ester with structurally similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Boc-Polyethylene Glycol 4-Methyl Ester | Shorter PEG chain | Contains a tert-butoxycarbonyl protecting group |

| Boc-Polyethylene Glycol 6-Methyl Ester | Longer PEG chain | Extended hydrophilic properties |

| m-Polyethylene Glycol 5-Ch2-Methyl Ester | Lacks protecting groups | Contains only methyl ester end group |

Hydroxy-PEG5-methyl ester stands out due to its specific chain length and the presence of both hydroxyl and methyl ester groups, enhancing solubility and reactivity compared to similar compounds.

特性

IUPAC Name |

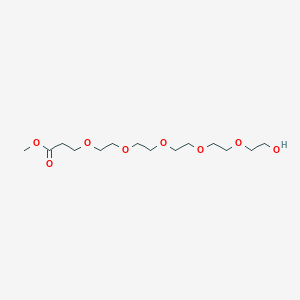

methyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-14(16)2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAYQXPIWZRYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。